

A Comparative Guide to Glucokinase Activators: BMS-820132 and Dorzagliatin

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Compound of Interest

Compound Name: BMS-820132

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Introduction

Glucokinase (GK) activators (GKAs) represent a novel class of oral hypoglycemic agents for the treatment of Type 2 Diabetes (T2D). By allosterically activating the GK enzyme, a key glucose sensor in the pancreas and liver, these agents aim to restore glucose homeostasis. This guide provides a detailed comparison of two such GKAs: **BMS-820132**, a partial activator developed by Bristol Myers Squibb, and Dorzagliatin, a dual-acting activator from Hua Medicine that has received market approval in China. While Dorzagliatin has a wealth of clinical data, information on **BMS-820132** is primarily from preclinical and early clinical development, as its progression appears to have been discontinued.

Mechanism of Action: A Tale of Two Activators

Both **BMS-820132** and Dorzagliatin target the allosteric site of the glucokinase enzyme, but with distinct activation profiles.

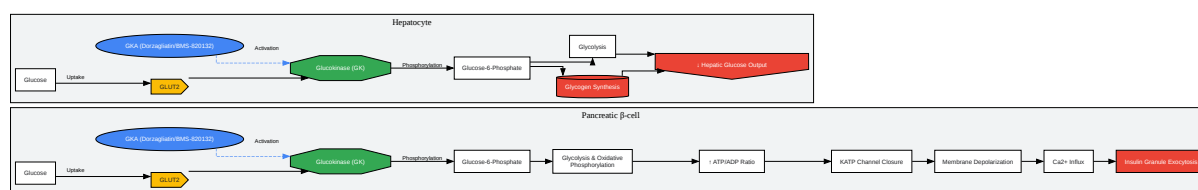
Dorzagliatin is described as a dual-acting GKA, meaning it targets glucokinase in both the pancreas and the liver.^[1] This dual action leads to:

- In the pancreas: Enhanced glucose-stimulated insulin secretion (GSIS) from β -cells.^[1]

- In the liver: Increased glucose uptake and glycogen synthesis, leading to reduced hepatic glucose output.[1]

BMS-820132 was developed as a "partial" GKA.[2][3] The rationale behind this approach was to mitigate the risk of hypoglycemia observed with earlier, "full" GKAs.[2][3] By being a partial activator, **BMS-820132** was designed to have a more moderate effect on glucokinase, thereby maintaining efficacy while improving the safety profile, particularly concerning hypoglycemia.[2]

Signaling Pathway of Glucokinase Activators



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Caption: Signaling pathway of Glucokinase Activators in pancreas and liver.

Efficacy Data

A direct comparison of clinical efficacy is challenging due to the different development stages of the two compounds. Dorzagliatin has extensive data from Phase III trials, while publicly available efficacy data for **BMS-820132** is limited to preclinical studies.

Dorzagliatin: Clinical Efficacy in T2D

Dorzagliatin has demonstrated significant and sustained glycemic control in two pivotal Phase III trials: the SEED study (monotherapy in drug-naïve patients) and the DAWN study (add-on to metformin).

Efficacy Parameter	SEED Study (Monotherapy) - 24 Weeks	DAWN Study (Add-on to Metformin) - 24 Weeks
Primary Endpoint	Change from baseline in HbA1c	Change from baseline in HbA1c
Dorzagliatin Group	-1.07%	-1.02%
Placebo Group	-0.50%	-0.36%
Treatment Difference	-0.57% (p<0.001)	-0.66% (p<0.0001)
2h-Postprandial Glucose	Significant reduction vs. placebo	Significant reduction vs. placebo
Fasting Plasma Glucose	Significant reduction vs. placebo	Not the primary mechanism, metformin addresses FPG
HOMA2-β (β-cell function)	Significantly improved vs. placebo	Significantly improved vs. placebo
HOMA2-IR (Insulin Resistance)	Not significantly changed	Significantly improved vs. placebo

Data from the SEED and DAWN studies.[\[4\]](#)[\[5\]](#)

BMS-820132: Preclinical and Early Clinical Findings

Quantitative human efficacy data for **BMS-820132** from its Phase I trials (NCT01105429 and NCT01290575) are not publicly available. The primary focus of these studies was on safety, tolerability, and pharmacokinetics.[\[2\]](#)

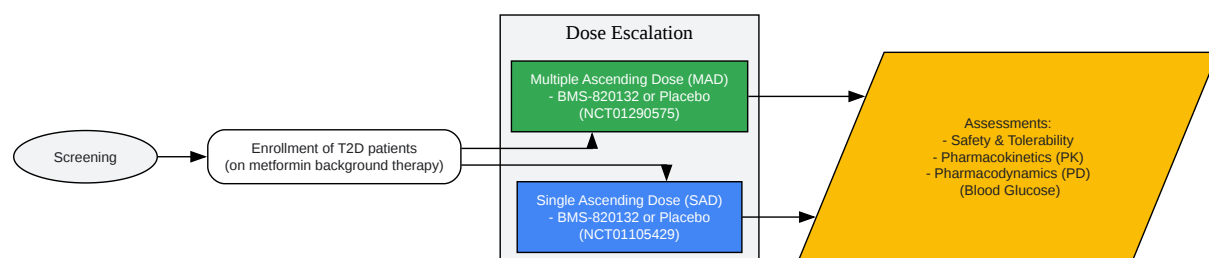
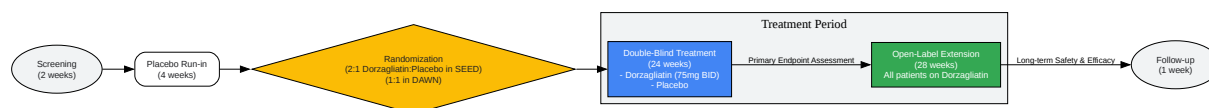
Preclinical studies in Zucker diabetic fatty (ZDF) rats, a model of T2D, showed that **BMS-820132** had a glucose-lowering effect.[\[2\]](#) However, in healthy euglycemic rats and dogs, administration of **BMS-820132** at therapeutic exposures led to significant hypoglycemia and

associated toxicities.[2] These adverse effects were not observed in the hyperglycemic ZDF rats, suggesting the toxicity was secondary to the exaggerated pharmacology of potent GK activation in a non-diabetic state.[2]

Experimental Protocols

Dorzagliatin Phase III Clinical Trial Workflow (SEED & DAWN Studies)

The SEED (monotherapy) and DAWN (add-on to metformin) studies followed a similar design.



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